REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[Na+].[Na+].[F:7][C:8]1[C:16]([S:17]([OH:19])=[O:18])=[CH:15][CH:14]=[C:13]([F:20])[C:9]=1[C:10]([OH:12])=[O:11].CI>CO.O>[F:7][C:8]1[C:16]([S:17]([CH3:1])(=[O:19])=[O:18])=[CH:15][CH:14]=[C:13]([F:20])[C:9]=1[C:10]([OH:12])=[O:11] |f:0.1.2|
|
Name
|
|
Quantity
|
18 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
9 mmol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1S(=O)O)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
24 mmol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated overnight at 60° C
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
the aqueous phase acidified by addition of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1S(=O)(=O)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |